

Protocol for Submitting Data to the Human Mitochondrial Genome Database

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for preparing and submitting human mitochondrial genome data to public databases. Adherence to these guidelines ensures data integrity, accessibility, and standardization for the global research community. The primary repository for mitochondrial genome data is GenBank, a comprehensive public database of nucleotide sequences and their protein translations. Data submitted to GenBank is shared daily with the DNA Data Bank of Japan (DDBJ) and the European Nucleotide Archive (ENA), ensuring international accessibility[1][2].

Data Presentation

Quantitative data associated with your submission should be organized into clear and concise tables. This facilitates easy comparison and review.

Table 1: Sample Information



Sample ID	Tissue Source	Age	Sex	Phenotype/ Disease State	Sequencing Platform
Sample-001	Blood	45	Male	Healthy Control	Illumina NovaSeq
Sample-002	Muscle	52	Female	Mitochondrial Myopathy	PacBio Sequel II

Table 2: Sequencing Quality Control

Sample ID	Mean Read Depth	Uniformity of Coverage (%)	Q30 Bases (%)
Sample-001	>1000x	>95%	>90%
Sample-002	>1500x	>97%	>92%

Experimental Protocols

Detailed methodologies for key experiments are crucial for data reproducibility and interpretation.

Mitochondrial DNA Extraction

A generalized protocol for the extraction of mitochondrial DNA (mtDNA) from peripheral blood mononuclear cells (PBMCs) is provided below. Specific kits and reagents may vary.

- Isolation of PBMCs: Isolate PBMCs from whole blood using a Ficoll-Paque density gradient centrifugation method.
- Cell Lysis: Resuspend the PBMC pellet in a hypotonic buffer to swell the cells and selectively lyse the plasma membrane, leaving the mitochondria intact.



- Mitochondrial Isolation: Centrifuge the lysate at a low speed to pellet nuclei and cell debris.
 Transfer the supernatant to a new tube and centrifuge at a high speed to pellet the mitochondria.
- mtDNA Extraction: Resuspend the mitochondrial pellet in a lysis buffer containing a protease to degrade proteins. Extract the mtDNA using a phenol-chloroform extraction or a commercially available DNA extraction kit.
- DNA Quantification and Quality Control: Quantify the extracted mtDNA using a fluorometric method (e.g., Qubit) and assess its integrity via gel electrophoresis.

Mitochondrial Genome Sequencing (Next-Generation Sequencing)

The following is a general workflow for whole mitochondrial genome sequencing using a long-range PCR approach followed by Next-Generation Sequencing (NGS).

- Long-Range PCR: Amplify the entire mitochondrial genome as one or two large, overlapping amplicons using long-range PCR. This minimizes the co-amplification of nuclear mitochondrial sequences (NUMTs).
- Library Preparation: Prepare a sequencing library from the purified long-range PCR products. This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.
- Sequencing: Sequence the prepared library on an NGS platform (e.g., Illumina, PacBio).
- Data Analysis:
 - Quality Control: Assess the quality of the raw sequencing reads.
 - Alignment: Align the reads to the revised Cambridge Reference Sequence (rCRS).
 - Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels).
 - Haplogroup Assignment: Determine the mitochondrial haplogroup.



Data Submission Protocol to GenBank

The most common method for submitting mitochondrial genome data is through the National Center for Biotechnology Information (NCBI) GenBank portal. The two primary tools for submission are BankIt and the Submission Portal[1][3]. For complete mitochondrial genomes, BankIt is the recommended tool[3].

Step 1: Prepare Your Data

Before initiating the submission process, ensure you have the following files and information ready:

- Sequence Data: A FASTA-formatted file containing the complete mitochondrial genome sequence. The sequence should start with a ">" symbol followed by a unique sequence identifier (Sequence_ID)[3].
- Annotation File: A five-column, tab-delimited feature table file. This file details the locations of genes (e.g., protein-coding genes, rRNAs, tRNAs) and other features on the genome[3][4].
- Source Information: Details about the organism (Homo sapiens), tissue source, and any other relevant metadata.
- Reference Information: Publication details if the data is associated with a manuscript.

Table 3: Five-Column Feature Table Example



Start	End	Feature	Qualifier	Value
577	1601	gene	gene	MT-RNR1
577	1601	rRNA	product	12S ribosomal RNA
3307	4262	gene	gene	MT-ND1
3307	4262	CDS	product	NADH dehydrogenase subunit 1
3307	4262	transl_table	2	
		•••		

Step 2: The Submission Process via BankIt

- Navigate to the BankIt Submission Page: Access the BankIt submission tool on the NCBI website.
- Start a New Submission: Select the option for "Sequence data not listed above (through BankIt)" and start a new submission[3].
- Contact Information: Provide your contact details.
- Sequence and Submitter Information:
 - Specify the release date for your sequence. It can be released immediately upon processing or held until a specified date or publication[1].
 - Enter the submitter's information.
- Nucleotide Sequence: Upload your FASTA file.
- Source Information:
 - Organism:Homo sapiens



- Mitochondrial: Select this option to indicate the genetic location.
- Features: This is a critical step where you provide the annotation. Upload your five-column feature table[3]. BankIt will use this table to annotate the genes and other features on your sequence. It will also perform a validation check[3].
- Review and Submit: Carefully review all the information you have provided. Once you are certain everything is correct, submit your data.

You will receive an accession number for your submission, which should be included in any corresponding publications[1].

Mandatory Visualizations Submission Workflow



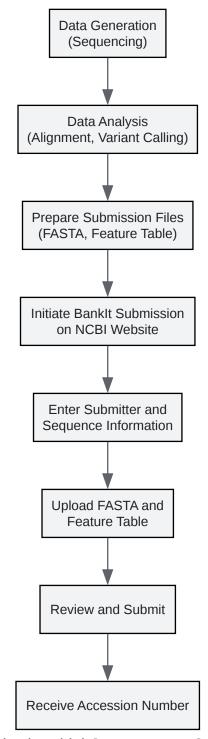


Figure 1. Human Mitochondrial Genome Data Submission Workflow.

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Caption: Figure 1. Human Mitochondrial Genome Data Submission Workflow.



Annotation Process using a Five-Column Feature Table

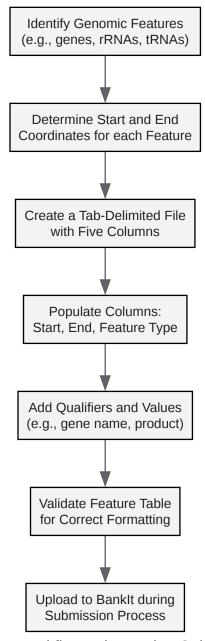


Figure 2. Annotation Workflow using a Five-Column Feature Table.

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Caption: Figure 2. Annotation Workflow using a Five-Column Feature Table.



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